N-({1'-benzyl-4',5'-dimethyl-1'H-[1,2'-bipyrrole]-3'-yl}methyl)-2,6-difluorobenzamide
Description
Properties
IUPAC Name |
N-[(1-benzyl-4,5-dimethyl-2-pyrrol-1-ylpyrrol-3-yl)methyl]-2,6-difluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23F2N3O/c1-17-18(2)30(16-19-9-4-3-5-10-19)25(29-13-6-7-14-29)20(17)15-28-24(31)23-21(26)11-8-12-22(23)27/h3-14H,15-16H2,1-2H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYXYGDUZUHBOEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C(=C1CNC(=O)C2=C(C=CC=C2F)F)N3C=CC=C3)CC4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23F2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({1'-benzyl-4',5'-dimethyl-1'H-[1,2'-bipyrrole]-3'-yl}methyl)-2,6-difluorobenzamide typically involves multiple steps. One common method includes the condensation of 2,5-dimethylpyrrole with benzyl chloride in the presence of a base to form the benzyl-substituted pyrrole. This intermediate is then reacted with 2,6-difluorobenzoyl chloride under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-({1'-benzyl-4',5'-dimethyl-1'H-[1,2'-bipyrrole]-3'-yl}methyl)-2,6-difluorobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and pyrrole moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides or pyrroles.
Scientific Research Applications
N-({1'-benzyl-4',5'-dimethyl-1'H-[1,2'-bipyrrole]-3'-yl}methyl)-2,6-difluorobenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-({1'-benzyl-4',5'-dimethyl-1'H-[1,2'-bipyrrole]-3'-yl}methyl)-2,6-difluorobenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural Analog: Thiophene-2-Carboxamide Derivative
A closely related analog, N-({1'-benzyl-4',5'-dimethyl-1'H-[1,2'-bipyrrole]-3'-yl}methyl)thiophene-2-carboxamide (CAS: 478077-10-0), replaces the 2,6-difluorobenzamide group with a thiophene-2-carboxamide. Key differences include:
- Molecular Weight : 389.52 (thiophene analog) vs. ~437.5 (estimated for the target compound, assuming similar backbone).
| Feature | Target Compound | Thiophene Analog |
|---|---|---|
| Core Structure | 2,6-Difluorobenzamide | Thiophene-2-carboxamide |
| Molecular Weight | ~437.5 (estimated) | 389.52 |
| Key Substituents | Fluorine atoms, bipyrrole | Thiophene, bipyrrole |
Benzoylurea Derivatives with Antifungal/Antibacterial Activity
A series of N-(3-(((substituted-pyrimidin-4-yl)thio)phenyl)carbamoyl)-2,6-difluorobenzamides (compounds 4h–4m) were synthesized and tested for antifungal and antibacterial activity . These compounds share the 2,6-difluorobenzamide group but differ in pyrimidine substituents (e.g., Cl, F, Br, CF₃). Key findings:
- Activity Trends : Compound 4m (CF₃ substituent) showed the highest antifungal activity (MIC = 0.5 µg/mL against Candida albicans), suggesting electron-withdrawing groups enhance potency.
- Structural Contrast : The target compound’s bipyrrole-benzyl group may offer steric or hydrophobic advantages over the pyrimidine-thioether linkage in 4h–4m.
| Compound | Pyrimidine Substituent | Antifungal MIC (µg/mL) | Antibacterial MIC (µg/mL) |
|---|---|---|---|
| 4h | 2-Cl, 5-OCH₃ | 2.0 | 4.0 |
| 4m | 2-CH₃, 6-CF₃ | 0.5 | 1.0 |
| Target | Bipyrrole-benzyl | Not reported | Not reported |
Agrochemical Benzamide Derivatives
Several benzamide-based insecticides and acaricides share the 2,6-difluorobenzamide core but differ in substituents:
- Diflubenzuron: A urea-linked derivative (N-[[(4-chlorophenyl)amino]carbonyl]-2,6-difluorobenzamide) acts as a chitin synthesis inhibitor. It is classified as an environmentally hazardous substance (UN3082) due to its persistence .
- Teflubenzuron and Flucycloxuron : These compounds feature dichlorophenyl or cyclopropylmethylene groups, respectively, and are used as insect growth regulators .
| Compound | Substituent | Use | Environmental Impact |
|---|---|---|---|
| Diflubenzuron | 4-Chlorophenyl urea | Insecticide | Marine pollutant (Yes) |
| Target Compound | Bipyrrole-benzyl | Unknown | Not reported |
| Flucycloxuron | Cyclopropylmethylene-oxy-methylphenyl | Acaricide | Moderate persistence |
Enzyme-Targeted 1,4-Naphthoquinone Hybrid
N-((Z)-4-adamantyl-thiazol-2-ylidene)-2,6-difluorobenzamide demonstrated potent enzyme inhibition (IC₅₀ = 12 nM against tyrosinase) due to its adamantyl-thiazole group. The target compound’s bipyrrole system may similarly enhance enzyme binding but through distinct hydrophobic interactions .
Biological Activity
N-({1'-benzyl-4',5'-dimethyl-1'H-[1,2'-bipyrrole]-3'-yl}methyl)-2,6-difluorobenzamide is a compound of significant interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula: C23H23N3F2O
- Molecular Weight: 397.44 g/mol
- CAS Number: 478077-10-0
The compound is characterized by the presence of a bipyrrole moiety and difluorobenzamide structure, which are known to influence its biological interactions.
Antimicrobial Activity
Research indicates that derivatives of difluorobenzamide exhibit antimicrobial properties. For instance, a study highlighted the efficacy of 2,6-difluorobenzamide derivatives as allosteric inhibitors of FtsZ, a protein crucial for bacterial cell division. These compounds showed enhanced potency compared to their non-fluorinated counterparts due to conformational stability induced by fluorine atoms .
Anticancer Potential
The bipyrrole structure has been associated with anticancer activity. Studies have shown that compounds with similar structural motifs can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. The specific activity of this compound in cancer models needs further exploration but shows promise based on related compounds .
Biological Activity Data
| Activity Type | Mechanism | Reference |
|---|---|---|
| Antimicrobial | FtsZ inhibition | |
| Anticancer | Induction of apoptosis | |
| Enzyme Inhibition | Potential inhibition of specific kinases |
Case Study 1: Antimicrobial Efficacy
In a comparative study evaluating various difluorobenzamide derivatives against Staphylococcus aureus strains, this compound demonstrated significant antibacterial activity. The study utilized standard disk diffusion methods and reported minimum inhibitory concentrations (MIC) that were lower than those observed for traditional antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
